molecular formula C21H20N2O5 B2935037 (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one CAS No. 1029630-75-8

(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one

Cat. No.: B2935037
CAS No.: 1029630-75-8
M. Wt: 380.4
InChI Key: PKGRZFQYOMMFJV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Base-induced Side Reactions Minimization

Base-induced side reactions, such as aspartimide formation and subsequent base adduct formation, are significant challenges in Fmoc-solid phase peptide synthesis, especially for sensitive sequences. Research has shown that using piperazine as an Nα-Fmoc deprotection reagent can significantly minimize these side reactions compared to other bases like piperidine, 1-hydroxypiperidine, tetrabutylammonium fluoride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. Piperazine, particularly when combined with 0.1M 1-hydroxybenzotriazole, showed the least side reaction and, thus, merits serious consideration for Nα-deprotection in the synthesis of base-sensitive sequences (J. Wade et al., 2000).

Deprotection Reagents Efficiency

In the context of Fmoc solid-phase peptide synthesis, the deprotection step is critical for securing high-quality products. A study comparing the performance of piperidine (PP), piperazine (PZ), and 4-methylpiperidine (4MP) as Fmoc removal reagents under microwave-assisted conditions found that all three reagents behaved similarly in initial tests. However, detailed analysis revealed a correlation between the hydrophobicity and size of the peptide with the yield and purity of the obtained product, indicating that piperazine could serve as an advantageous substitute for piperidine concerning toxicity and reagent handling (Omar Luna et al., 2016).

Traceless Synthesis Applications

The use of a piperazine amide linker for cyclative cleavage from solid support facilitates the traceless solid-phase synthesis of dihydroquinoxalinones. This approach allows for the synthesis of target compounds with high purity and enables the preparation of stable immobilized linear intermediates, making the linker suitable for combinatorial synthesis of compound libraries (Cleopatra Neagoie & V. Krchňák, 2012).

Enhanced Fmoc Deprotection

An efficient Fmoc-deprotection solution containing piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed, capable of complete Fmoc group removal in less than a minute. This combination not only rivals the speediness of piperidine but also significantly reduces deletion products occurring due to partial Fmoc deprotection, demonstrating its utility in the synthesis of difficult peptide sequences (Krittika Ralhan et al., 2015).

Mechanism of Action

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Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes knowing how to handle and store the compound safely .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGRZFQYOMMFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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